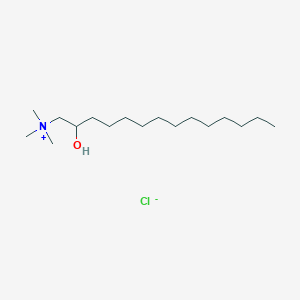
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride typically involves the quaternization of N,N,N-trimethyltetradecan-1-amine with a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is then purified through crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones .
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of surfactants on microbial growth and biofilm formation.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes and enhance the permeability of drugs.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Dodecyltrimethylammonium chloride: Known for its use in detergents and fabric softeners.
Uniqueness
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
34607-64-2 |
|---|---|
Fórmula molecular |
C17H38ClNO |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
2-hydroxytetradecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C17H38NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(2,3)4;/h17,19H,5-16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SNMPLNMNZGHMHW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


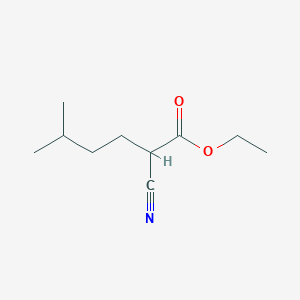
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
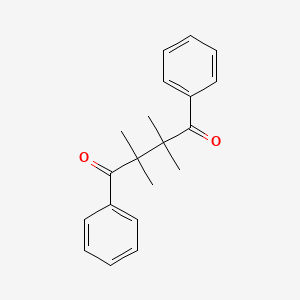



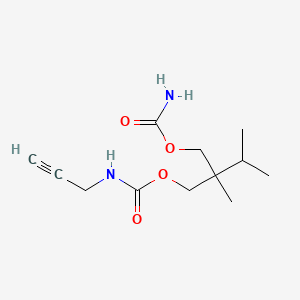
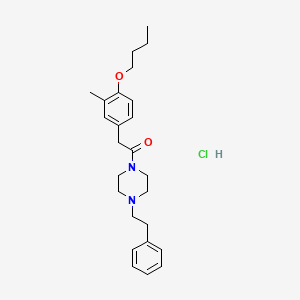
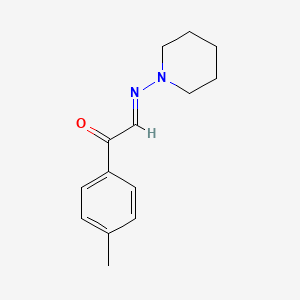
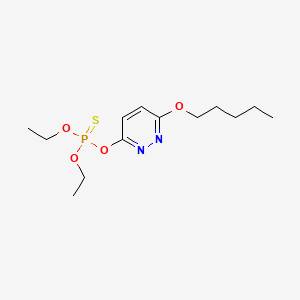
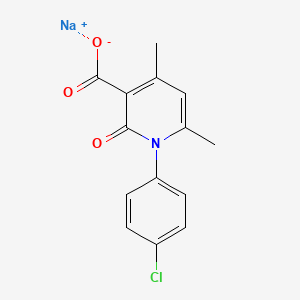


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
